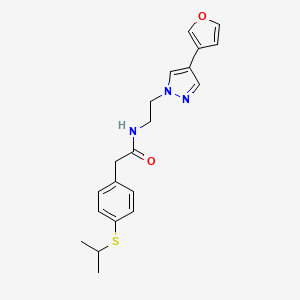![molecular formula C13H21Cl2FN2 B2392709 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266690-58-7](/img/structure/B2392709.png)
1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C13H19FN2O.2ClH . It is a major metabolite of Niaparazine, a sedative, hypnotic drug . It is also known to be a 5-HT1A receptor agonist .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 253.14 .Chemical Reactions Analysis
The metabolites of Niaprazine, which “1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” is a major part of, occur by N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .Physical And Chemical Properties Analysis
The compound presents as a white to pale reddish-yellow crystalline powder . It has a melting point of 231-234°C (lit.), a boiling point of 363.6°C at 760 mmHg, and a vapor pressure of 1.78E-05mmHg at 25°C .Applications De Recherche Scientifique
Neuropharmacology and Serotonin Receptor Modulation
1-(4-Fluorophenyl)piperazine is a substituted phenylpiperazine that interacts with serotonin receptors. Researchers have investigated its effects on serotonin and dopamine concentrations in the brain . Its potential role in modulating serotoninergic pathways could be relevant for mood disorders, anxiety, and other neurological conditions.
Designer Drug and Abuse Potential
Substituted phenylpiperazines, including 1-(4-fluorophenyl)piperazine, have been identified as designer drugs and drugs of abuse . Understanding its pharmacological properties and potential for misuse is crucial for forensic toxicology and public health.
Mass Spectrometry Standard
1-(4-Fluorophenyl)piperazine serves as an analytical reference standard for mass spectrometry. Researchers use it to calibrate instruments and identify related compounds in complex samples .
Synthetic Chemistry and Medicinal Chemistry
Researchers have used 1-(4-fluorophenyl)piperazine in the synthesis of N,N-disubstituted piperazines . Its structural features may inspire the design of novel compounds for medicinal purposes.
Cayman Chemical: 1-(4-Fluorophenyl)piperazine (hydrochloride) MilliporeSigma: 1-(4-Fluorophenyl)piperazine
Mécanisme D'action
Target of Action
The primary target of 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride is the serotonin receptor , specifically the 5-HT1A receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
This compound acts mainly as a 5-HT1A receptor agonist , meaning it binds to this receptor and activates it . It also has some affinity for the 5-HT2A and 5-HT2C receptors . Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine , and possibly induce their release . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Pharmacokinetics
It is known that it is metabolized in the liver and excreted renally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The activation of the 5-HT1A receptor and the increased concentration of serotonin and norepinephrine in the synaptic cleft can lead to various molecular and cellular effects. These include mood elevation, reduced anxiety, and increased feelings of happiness. Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)propyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16;;/h3-6,15H,1-2,7-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADKQONHKTUXRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

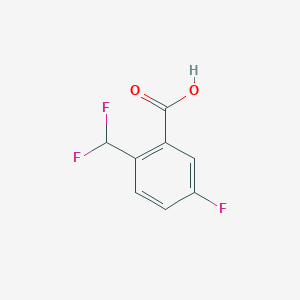
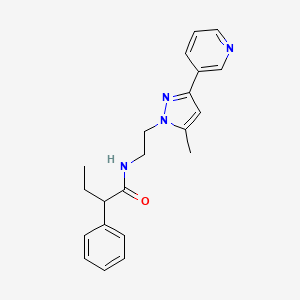



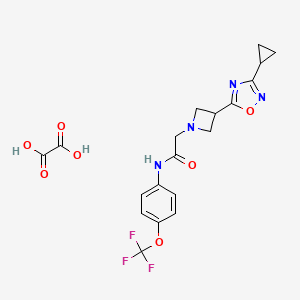
![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)
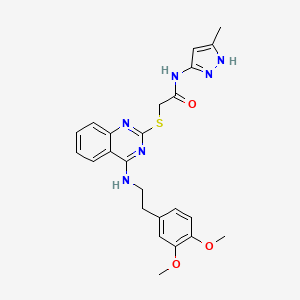
![N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2392642.png)
![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one](/img/structure/B2392643.png)
